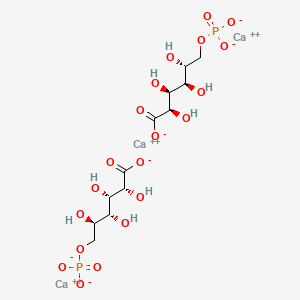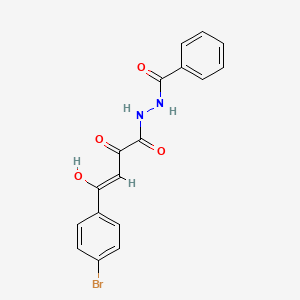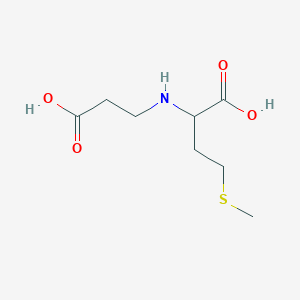
5-Benzylidene-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzylidene-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole: is a heterocyclic compound that features a tetrazole ring substituted with a benzylidene group and a diphenylphosphoryl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidene-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole typically involves the reaction of benzaldehyde derivatives with tetrazole precursors under specific conditions. One common method includes the condensation of benzaldehyde with 1-(diphenylphosphoryl)-4,5-dihydro-1H-tetrazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Benzylidene-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the benzylidene group to a benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene derivatives with additional oxygen-containing functional groups, while reduction can produce benzyl-substituted tetrazoles.
Wissenschaftliche Forschungsanwendungen
5-Benzylidene-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of 5-Benzylidene-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole involves its interaction with molecular targets such as enzymes or receptors. The benzylidene group can participate in π-π interactions with aromatic residues in proteins, while the diphenylphosphoryl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Benzylidene-1-methyl-2-thiohydantoin: This compound shares the benzylidene group but has a different heterocyclic core.
5-Benzylidene-1,3-dimethylpyrimidine-2,4,6-trione: Another benzylidene-substituted compound with a pyrimidine core.
Uniqueness
5-Benzylidene-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole is unique due to the presence of the diphenylphosphoryl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex molecules.
Eigenschaften
CAS-Nummer |
21434-07-1 |
|---|---|
Molekularformel |
C20H17N4OP |
Molekulargewicht |
360.3 g/mol |
IUPAC-Name |
(5E)-5-benzylidene-1-diphenylphosphoryl-2H-tetrazole |
InChI |
InChI=1S/C20H17N4OP/c25-26(18-12-6-2-7-13-18,19-14-8-3-9-15-19)24-20(21-22-23-24)16-17-10-4-1-5-11-17/h1-16H,(H,21,23)/b20-16+ |
InChI-Schlüssel |
UIPSWFDAZQJJBJ-CAPFRKAQSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/2\N=NNN2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C=C2N=NNN2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















